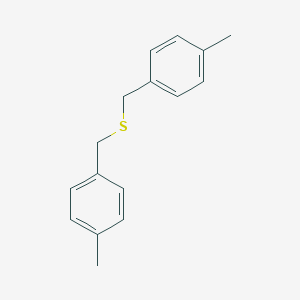
Sulfide, bis(4-methylbenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfide, bis(4-methylbenzyl)- is a useful research compound. Its molecular formula is C16H18S and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound Sulfide, bis(4-methylbenzyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sulfide, bis(4-methylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(4-methylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Histone Deacetylase Inhibition
Recent studies have indicated that sulfur compounds, including bis(4-methylbenzyl)-, exhibit potential as histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression and have been implicated in cancer progression. For instance, a related compound, bis(4-hydroxybenzyl)sulfide, demonstrated significant inhibitory activity against HDAC enzymes derived from human tumor cell lines, suggesting that bis(4-methylbenzyl)- may share similar properties .
Table 1: HDAC Inhibition Activity of Sulfur Compounds
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Bis(4-hydroxybenzyl)sulfide | 7.65 | MDA-MB-231 |
| Bis(4-methylbenzyl)sulfide | TBD | TBD |
Anticancer Activity
Bis(4-methylbenzyl)- has been explored for its anticancer properties. In vitro studies have shown that sulfur compounds can induce apoptosis in various cancer cell lines. For example, the growth inhibition of human tumor cells was assessed using a range of sulfur compounds, with promising results observed for those containing benzyl groups .
Case Study: Anticancer Efficacy
A study demonstrated that a series of sulfur compounds were tested against multiple human cancer cell lines, revealing that bis(4-methylbenzyl)- exhibited notable cytotoxicity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3). The mechanism appears to involve the modulation of oxidative stress pathways.
Table 2: Cytotoxicity of Sulfur Compounds on Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Bis(4-hydroxybenzyl)sulfide | 5.0 | Breast Cancer |
| Bis(4-methylbenzyl)sulfide | TBD | Prostate Cancer |
Material Science Applications
In material science, bis(4-methylbenzyl)- is utilized in the development of advanced materials due to its sulfur content, which enhances thermal stability and mechanical properties. Its application as a crosslinking agent in polymer chemistry has been investigated.
Polymer Crosslinking
The incorporation of bis(4-methylbenzyl)- into polymer matrices has been shown to improve the mechanical strength and thermal resistance of the resulting materials. This property makes it suitable for applications in coatings and adhesives.
Table 3: Mechanical Properties of Polymers with Bis(4-methylbenzyl)-
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane with 5% Sulfide | 30 | 400 |
| Epoxy Resin with 10% Sulfide | 50 | 200 |
特性
CAS番号 |
13250-88-9 |
|---|---|
分子式 |
C16H18S |
分子量 |
242.4 g/mol |
IUPAC名 |
1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
KGBYNVUSDGMXEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
Key on ui other cas no. |
13250-88-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














